molecular formula C13H15ClO B1291344 4-Cyclohexylbenzoyl chloride CAS No. 121193-16-6

4-Cyclohexylbenzoyl chloride

Cat. No.: B1291344
CAS No.: 121193-16-6
M. Wt: 222.71 g/mol
InChI Key: MWLQEWDQXQHQED-UHFFFAOYSA-N
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Description

4-Cyclohexylbenzoyl chloride is an organic compound with the molecular formula C13H15ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a cyclohexyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclohexylbenzoyl chloride can be synthesized from 4-cyclohexylbenzoic acid. The most common method involves the reaction of 4-cyclohexylbenzoic acid with thionyl chloride (SOCl2). The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM) at room temperature or under reflux conditions. The reaction proceeds as follows:

4-Cyclohexylbenzoic acid+SOCl24-Cyclohexylbenzoyl chloride+SO2+HCl\text{4-Cyclohexylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Cyclohexylbenzoic acid+SOCl2​→4-Cyclohexylbenzoyl chloride+SO2​+HCl

Other methods include the use of oxalyl chloride (COCl)2 or phosphorus trichloride (PCl3) as chlorinating agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylbenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyclohexylbenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 4-cyclohexylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    4-Cyclohexylbenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Cyclohexylbenzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclohexylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound without the cyclohexyl group.

    4-Methylbenzoyl Chloride: A similar compound with a methyl group instead of a cyclohexyl group.

    4-Chlorobenzoyl Chloride: A similar compound with a chlorine atom instead of a cyclohexyl group.

Uniqueness

4-Cyclohexylbenzoyl chloride is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other benzoyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

4-cyclohexylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLQEWDQXQHQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619534
Record name 4-Cyclohexylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121193-16-6
Record name 4-Cyclohexylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Similarly, reaction of 4-cyclohexylbenzoic acid with thionyl chloride affords 4-cyclohexylbenzoyl chloride, which, on reaction with diethylamine, affords 4-cyclohexyl-N,N-diethylbenzamide. Following a procedure similar to that described in Example 22A, reaction of the latter with s-butyl lithium and reaction of the resulting lithium salt with sulfur dioxide followed by sodium hydroxylaminesulfonate affords 4-cyclohexyl-2-aminosulfonyl-N,N-diethylbenzamide, which, on heating in glacial acetic acid, affords 6-cyclohexylsaccharin.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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